2-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID
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Overview
Description
2-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is a compound with the molecular formula C16H15NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(o-tolyloxy)acetamido)benzoic acid
- 2-(2-o-Tolyloxy-acetylamino)-benzoic acid
- 2-[(2-Methylphenoxy)methyl]benzoic acid
Uniqueness
2-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-6-2-5-9-14(11)21-10-15(18)17-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPNFHXHBRFPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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